![molecular formula C18H14N6O2S B2540436 N-(2-chloro-4-fluorophenyl)-4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]benzamide CAS No. 1115976-53-8](/img/structure/B2540436.png)
N-(2-chloro-4-fluorophenyl)-4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloro-4-fluorophenyl)-4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]benzamide, also known as CFTR inhibitor-172, is a small molecule inhibitor that selectively targets the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride channel that plays a crucial role in regulating salt and water transport across epithelial cells. Mutations in the CFTR gene lead to the development of cystic fibrosis (CF), a life-threatening genetic disorder that affects the respiratory, digestive, and reproductive systems. CFTR inhibitor-172 has been extensively studied for its potential therapeutic applications in CF and other diseases.
作用機序
N-(2-chloro-4-fluorophenyl)-4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]benzamide inhibitor-172 binds to a specific site on the N-(2-chloro-4-fluorophenyl)-4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]benzamide protein and blocks its function as a chloride channel. The exact binding site and mechanism of action of N-(2-chloro-4-fluorophenyl)-4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]benzamide inhibitor-172 are still under investigation. However, it has been proposed that N-(2-chloro-4-fluorophenyl)-4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]benzamide inhibitor-172 interacts with the intracellular domain of N-(2-chloro-4-fluorophenyl)-4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]benzamide and stabilizes its closed conformation, preventing chloride ion transport (Van Goor et al., 2006).
Biochemical and Physiological Effects:
N-(2-chloro-4-fluorophenyl)-4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]benzamide inhibitor-172 has been shown to have potent inhibitory effects on N-(2-chloro-4-fluorophenyl)-4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]benzamide-mediated chloride transport in various cell types. It has also been shown to reduce mucus viscosity and increase airway surface liquid volume in CF airway epithelial cells (Song et al., 2018). In addition, N-(2-chloro-4-fluorophenyl)-4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]benzamide inhibitor-172 has been reported to have anti-inflammatory effects in CF airway epithelial cells, possibly through the inhibition of interleukin-8 secretion (Joo et al., 2012).
実験室実験の利点と制限
N-(2-chloro-4-fluorophenyl)-4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]benzamide inhibitor-172 is a highly specific and potent inhibitor of N-(2-chloro-4-fluorophenyl)-4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]benzamide. It has been extensively validated as a research tool and has been widely used in numerous studies. However, one limitation of N-(2-chloro-4-fluorophenyl)-4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]benzamide inhibitor-172 is that it is not effective against all N-(2-chloro-4-fluorophenyl)-4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]benzamide mutants. Some N-(2-chloro-4-fluorophenyl)-4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]benzamide mutants are resistant to N-(2-chloro-4-fluorophenyl)-4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]benzamide inhibitor-172, and alternative inhibitors may be required for these mutants (Van Goor et al., 2006).
将来の方向性
There are several future directions for the research and development of N-(2-chloro-4-fluorophenyl)-4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]benzamide inhibitor-172. One potential application is in the treatment of CF. N-(2-chloro-4-fluorophenyl)-4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]benzamide inhibitor-172 has shown promising results in preclinical studies and may be a viable therapeutic option for CF patients with specific N-(2-chloro-4-fluorophenyl)-4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]benzamide mutations (Van Goor et al., 2011). Another future direction is the exploration of N-(2-chloro-4-fluorophenyl)-4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]benzamide inhibitor-172 as a potential treatment for other diseases that involve N-(2-chloro-4-fluorophenyl)-4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]benzamide dysfunction, such as chronic obstructive pulmonary disease (COPD) and secretory diarrhea (Caci et al., 2015). Furthermore, the development of more potent and selective N-(2-chloro-4-fluorophenyl)-4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]benzamide inhibitors may lead to the discovery of new therapeutic targets and treatments for CF and other diseases.
合成法
N-(2-chloro-4-fluorophenyl)-4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]benzamide inhibitor-172 was first synthesized by a research group at Vertex Pharmaceuticals in 2003 (Van Goor et al., 2003). The synthesis involves several steps, including the reaction of 2-chloro-4-fluoroaniline with 4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]benzoic acid, followed by the addition of thionyl chloride and sodium hydroxide to form the final product. The synthesis is relatively simple and can be scaled up for large-scale production.
科学的研究の応用
N-(2-chloro-4-fluorophenyl)-4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]benzamide inhibitor-172 has been widely used as a research tool to study the function and regulation of N-(2-chloro-4-fluorophenyl)-4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]benzamide. It has been shown to inhibit N-(2-chloro-4-fluorophenyl)-4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]benzamide-mediated chloride transport in various cell types, including airway epithelial cells, intestinal epithelial cells, and sweat gland cells (Van Goor et al., 2003; Caci et al., 2005; Bompadre et al., 2007). N-(2-chloro-4-fluorophenyl)-4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]benzamide inhibitor-172 has also been used to investigate the role of N-(2-chloro-4-fluorophenyl)-4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]benzamide in other physiological processes, such as bicarbonate secretion and mucus hydration (Joo et al., 2012; Song et al., 2018).
特性
IUPAC Name |
2-(4-oxo-3-phenylquinazolin-2-yl)sulfanyl-N-(1H-1,2,4-triazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6O2S/c25-15(22-17-19-11-20-23-17)10-27-18-21-14-9-5-4-8-13(14)16(26)24(18)12-6-2-1-3-7-12/h1-9,11H,10H2,(H2,19,20,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGKOOVFOFDNJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=NC=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-[(morpholinosulfonyl)methyl]benzoate](/img/structure/B2540354.png)
![(E)-but-2-enedioic acid;1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol](/img/no-structure.png)

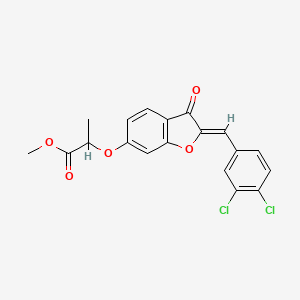
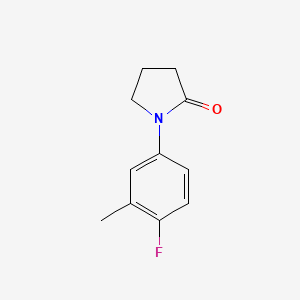


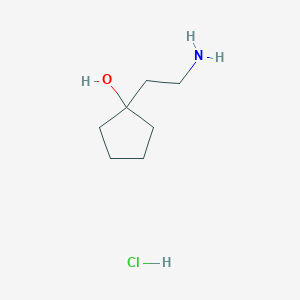
![3-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide](/img/structure/B2540366.png)
![4-[(3-Bromobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B2540369.png)

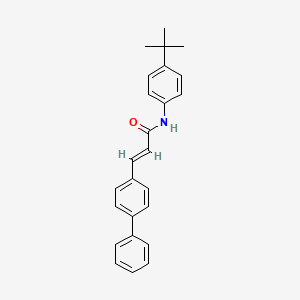
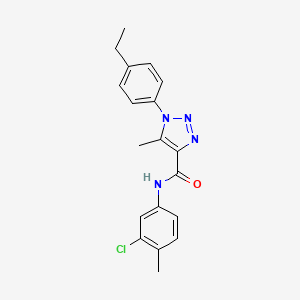
![2-{[(Tert-butoxy)carbonyl]amino}-2-(3-nitrophenyl)propanoic acid](/img/structure/B2540376.png)